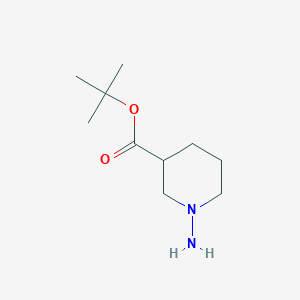

3-Boc-amino piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

3-Boc-アミノピペリジンの調製には、いくつかの合成経路があります。 一般的な方法の1つには、以下の手順が含まれます :

キラル分割: N-Cbz-3-ピペリジンカルボン酸は、R-フェニルエチルアミンで分割されてキラル化合物を得ます。

酸アミド縮合: キラル化合物は、アンモニアガスとの酸アミド縮合反応を受けて中間体を生成します。

ホフマン分解: 中間体は、ホフマン分解を受けて別の中間体を生成します。

保護: 中間体は、ジ-tert-ブチルジカルボネートで保護されてBoc保護された化合物を生成します。

水素化とCbz除去: Boc保護された化合物は、水素化とCbz除去を受けて3-Boc-アミノピペリジンを生成します。

化学反応の分析

3-Boc-アミノピペリジンは、以下のものを含む様々な化学反応を起こします。

酸化: 対応するN-オキシドを生成するために酸化されます。

還元: 還元反応によって、異なるアミン誘導体に変換されます。

これらの反応で使用される一般的な試薬には、水素化のための活性炭担持パラジウム(Pd/C)、Boc基除去のためのトリフルオロ酢酸(TFA)、および様々な酸化剤および還元剤が含まれます .

科学研究への応用

3-Boc-アミノピペリジンは、科学研究において幅広い用途があります。

科学的研究の応用

3-Boc-amino piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral amines.

Medicine: It is a key intermediate in the production of antidiabetic drugs such as alogliptin and linagliptin.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

3-Boc-アミノピペリジンの作用機序には、生物活性化合物の合成における前駆体としての役割が含まれます。 例えば、ジペプチジルペプチダーゼIV(DPP-IV)阻害剤の合成では、最終的な活性薬物を生成するためにさらなる化学変換を受ける重要な中間体として機能します . Boc基はこれらの変換中にアミン官能基を保護し、他の部位での選択的な反応を保証します .

類似化合物との比較

3-Boc-アミノピペリジンは、以下の様な他の類似化合物と比較することができます。

3-アミノピペリジン: Boc保護が不足しているため、特定の反応では反応性が高く選択性が低くなります.

N-Boc-ピペリジン: 構造は似ていますが、Boc基の位置が異なるため、反応性や用途が異なります.

tert-ブチル ®-ピペリジン-3-イルカルバメート: 3-Boc-アミノピペリジンの別の名称であり、Boc保護されたアミン官能基を強調しています.

これらの化合物は構造的な類似性を共有していますが、反応性、安定性、合成や研究における特定の用途が異なります。

特性

分子式 |

C10H20N2O2 |

|---|---|

分子量 |

200.28 g/mol |

IUPAC名 |

tert-butyl 1-aminopiperidine-3-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3 |

InChIキー |

BXHWWPNRUOHACS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)

![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)

![(1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12453364.png)

![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide](/img/structure/B12453393.png)